molecular formula C20H22FN5O B5510975 N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No. B5510975
M. Wt: 367.4 g/mol
InChI Key: GZTFPMUCVUPJSA-UHFFFAOYSA-N
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Description

This compound is a research chemical with a complex molecular structure, primarily studied for its potential pharmacological applications and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves various methods, including condensation reactions and cyclization processes. For instance, McLaughlin et al. (2016) described the synthesis of a related compound, emphasizing the importance of accurately identifying research chemicals and the challenges of mislabeling (McLaughlin et al., 2016). Similarly, the synthesis of compounds with pyrazole and indazole structures often involves reactions with amines, as detailed by Eleev et al. (2015) (Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds typically involves a pyrazole or indazole core. Crystallographic analysis is often employed to determine the exact structure, as demonstrated by Jasinski et al. (2012), who investigated the crystal structure of a similar pyrazole derivative (Jasinski et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds can vary depending on the substituents attached to the core structure. Girreser et al. (2016) elucidated the structure of a related designer drug, highlighting the importance of NMR spectroscopy in determining the nature of such compounds (Girreser et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes : Research has explored the synthesis and characterization of related pyrazole and indazole derivatives. For example, studies have reported on the synthesis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting methods for creating compounds with potential bioactive properties (Köysal et al., 2005).

  • Analytical Characterization : The analytical characterization of similar compounds, such as the differentiation of research chemicals with pyrazole rings, has been conducted. This includes the use of chromatographic and spectroscopic methods to identify and characterize these compounds, underscoring the importance of rigorous analysis in the development of new synthetic cannabinoids (McLaughlin et al., 2016).

Potential Applications

  • Biological Activities : Research into related compounds has also touched on their potential biological activities. For instance, the investigation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggests a possible avenue for the development of therapeutic agents based on similar chemical structures (Rahmouni et al., 2016).

  • Fluorescent Dyes and Imaging : The use of related structures in the synthesis of fluorescent dyes for potential application in imaging and sensing has been explored. For example, the development of ethoxycarbonylpyrene and perylene thioamides as building blocks for fluorescent dyes indicates the versatility of these compounds in creating materials with desirable optical properties (Witalewska et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole and indazole derivatives have been found to exhibit activities such as antimicrobial, anti-inflammatory, and anti-tumor effects .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by pyrazole and indazole derivatives, this compound could potentially have interesting pharmaceutical applications .

properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-12(23-20(27)19-16-8-3-4-9-18(16)24-25-19)17-11-22-26(13(17)2)15-7-5-6-14(21)10-15/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFPMUCVUPJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NC(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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